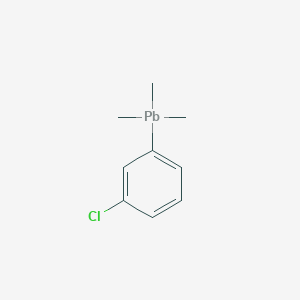
(3-Chlorophenyl)(trimethyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)(trimethyl)plumbane is a chemical compound that belongs to the organolead family It consists of a lead atom bonded to a 3-chlorophenyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(trimethyl)plumbane typically involves the reaction of lead-based reagents with 3-chlorophenyl derivatives. One common method is the reaction of trimethyllead chloride with 3-chlorophenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chlorophenyl)(trimethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The 3-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)(trimethyl)plumbane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and in studies of lead-based catalysis.
Biology: Research into the biological effects of organolead compounds often involves this compound as a model compound.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds may include this compound.
Industry: It can be used in the development of materials with specific properties, such as lead-based semiconductors.
Wirkmechanismus
The mechanism by which (3-Chlorophenyl)(trimethyl)plumbane exerts its effects involves interactions with various molecular targets. The lead atom can form bonds with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include coordination chemistry and redox reactions, depending on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)(trimethyl)plumbane
- (2-Chlorophenyl)(trimethyl)plumbane
- (3-Fluorophenyl)(trimethyl)plumbane
Uniqueness
(3-Chlorophenyl)(trimethyl)plumbane is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
500317-00-0 |
|---|---|
Molekularformel |
C9H13ClPb |
Molekulargewicht |
364 g/mol |
IUPAC-Name |
(3-chlorophenyl)-trimethylplumbane |
InChI |
InChI=1S/C6H4Cl.3CH3.Pb/c7-6-4-2-1-3-5-6;;;;/h1-2,4-5H;3*1H3; |
InChI-Schlüssel |
APPSARNLTURXFR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Pb](C)(C)C1=CC=CC(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















